Cas no 1781596-53-9 (3-2-(pyrrolidin-1-yl)ethylazetidin-3-ol)

3-2-(pyrrolidin-1-yl)ethylazetidin-3-ol structure
1781596-53-9 structure
Product Name:3-2-(pyrrolidin-1-yl)ethylazetidin-3-ol
CAS No:1781596-53-9
MF:C9H18N2O
MW:170.252022266388
CID:6469914
PubChem ID:84050160
Update Time:2025-07-25

3-2-(pyrrolidin-1-yl)ethylazetidin-3-ol Chemical and Physical Properties

Names and Identifiers

    • 3-2-(pyrrolidin-1-yl)ethylazetidin-3-ol
    • 1781596-53-9
    • 3-[2-(pyrrolidin-1-yl)ethyl]azetidin-3-ol
    • EN300-1773413
    • Inchi: 1S/C9H18N2O/c12-9(7-10-8-9)3-6-11-4-1-2-5-11/h10,12H,1-8H2
    • InChI Key: IOGTZRPKTDFOPZ-UHFFFAOYSA-N
    • SMILES: OC1(CNC1)CCN1CCCC1

Computed Properties

  • Exact Mass: 170.141913202g/mol
  • Monoisotopic Mass: 170.141913202g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 35.5Ų

3-2-(pyrrolidin-1-yl)ethylazetidin-3-ol Pricemore >>

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3-2-(pyrrolidin-1-yl)ethylazetidin-3-ol Related Literature

Additional information on 3-2-(pyrrolidin-1-yl)ethylazetidin-3-ol

Introduction to 3-2-(pyrrolidin-1-yl)ethylazetidin-3-ol (CAS No. 1781596-53-9) and Its Emerging Applications in Chemical Biology

3-2-(pyrrolidin-1-yl)ethylazetidin-3-ol, identified by the chemical compound identifier CAS No. 1781596-53-9, represents a structurally intriguing molecule with significant potential in the realm of chemical biology and pharmaceutical research. This compound, featuring a pyrrolidinyl moiety linked to an azetidinyl ring system, has garnered attention due to its unique pharmacophoric features and its capacity to serve as a versatile scaffold for the development of novel bioactive molecules.

The pyrrolidin-1-yl substituent in the molecular structure of 3-2-(pyrrolidin-1-yl)ethylazetidin-3-ol is a key feature that contributes to its biological activity. Pyrrolidine derivatives are well-documented for their role in modulating various biological pathways, including enzyme inhibition and receptor binding. The presence of this moiety in the compound suggests potential interactions with biological targets, making it a promising candidate for further exploration in drug discovery initiatives.

The azetidin-3-ol core of the molecule introduces additional complexity, providing a rigid yet flexible framework that can be modified to enhance binding affinity and selectivity. This structural motif has been explored in the development of antimicrobial and anti-inflammatory agents, highlighting the compound's potential utility in therapeutic applications. The combination of these two structural elements makes 3-2-(pyrrolidin-1-yl)ethylazetidin-3-ol a compelling subject for detailed study.

Recent advancements in computational chemistry have enabled more precise predictions of molecular interactions, allowing researchers to design and optimize compounds like 3-2-(pyrrolidin-1-yl)ethylazetidin-3-ol with greater efficiency. Machine learning algorithms can identify potential binding sites and predict how modifications to the structure may affect biological activity. These tools have been instrumental in accelerating the discovery of novel therapeutic agents, and they hold promise for further exploring the pharmacological properties of this compound.

In vitro studies have begun to unravel the mechanistic aspects of 3-2-(pyrrolidin-1-yl)ethylazetidin-3-ol, revealing its potential as an inhibitor of certain enzymes implicated in inflammatory responses. The compound's ability to modulate these pathways suggests it may have applications in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis or inflammatory bowel disease. Preliminary data indicate that it interacts with specific residues on target proteins, potentially leading to the development of highly selective inhibitors.

The synthesis of 3-2-(pyrrolidin-1-yl)ethylazetidin-3-ol presents unique challenges due to its complex stereochemistry. However, recent improvements in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Techniques such as transition-metal-catalyzed cross-coupling reactions have enabled the efficient construction of its core structure, while chiral auxiliaries or catalysts have been employed to ensure high enantiomeric purity.

The role of 3-(pyrrolidin-l)-yl derivatives in medicinal chemistry cannot be overstated. These compounds have been extensively studied for their ability to interact with a wide range of biological targets, including kinases, GPCRs, and ion channels. The structural flexibility offered by the pyrrolidine ring allows for fine-tuning of pharmacological properties, making it an ideal scaffold for drug development. The incorporation of this motif into azetidin-l)-ol derivatives has opened new avenues for therapeutic intervention.

As research continues to uncover new biological functions and pathways, compounds like 1781596 53 9, which embody innovative structural motifs, will remain at the forefront of drug discovery efforts. The combination of traditional organic synthesis techniques with modern computational methods has streamlined the process of identifying promising candidates for further development. This synergy between experimental chemistry and computational biology is crucial for advancing our understanding and treatment of complex diseases.

The future prospects for 3 2 (pyrrolldn 1 yl) ethyl azetldn 3 ol are bright, with ongoing studies aimed at elucidating its full spectrum of biological activity and optimizing its pharmacokinetic properties. Collaborative efforts between academic researchers and pharmaceutical companies are essential for translating laboratory findings into clinical applications. By leveraging cutting-edge technologies and innovative approaches, we can harness the therapeutic potential of this compound and others like it.

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